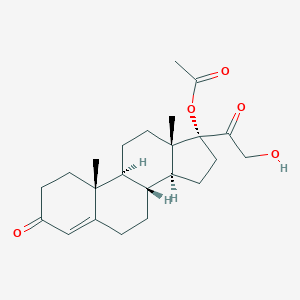
2-Ciclohexilidenciclohexanona
Descripción general
Descripción
2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula C₁₂H₁₈O. It is also known by other names such as bicyclohexyliden-2-one and dianon. This compound is characterized by the presence of a cyclohexylidene group attached to a cyclohexanone ring, making it a unique structure among ketones .
Aplicaciones Científicas De Investigación
2-Cyclohexylidenecyclohexanone has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals, textile auxiliaries, biocides, heat stabilizers, and surfactants
Mecanismo De Acción
Mode of Action
It is known that the compound can undergo self-condensation reactions .
Biochemical Pathways
It has been reported that the compound can undergo self-condensation reactions . This suggests that it may interact with biochemical pathways involving cyclohexanone or related compounds.
Action Environment
It’s worth noting that the self-condensation of cyclohexanone, a reaction in which 2-cyclohexylidenecyclohexanone is involved, has been studied under various conditions . These conditions, such as temperature, agitation rate, and catalyst dosage, could potentially influence the action of 2-Cyclohexylidenecyclohexanone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexylidenecyclohexanone can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of a catalyst such as titanium dioxide (TiO₂) supported on alumina (Al₂O₃). The reaction conditions include a temperature range of 393.15 K and an agitation rate of 300 r/min for 120 minutes .
Industrial Production Methods
In industrial settings, the self-condensation of cyclohexanone is carried out using similar catalysts and conditions. The process is optimized for high selectivity and yield, making it suitable for large-scale production. The use of acid-treated clay catalysts has also been explored for selective synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylidenecyclohexanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to cyclohexanone under specific conditions.
Substitution: Acid-catalyzed reactions can lead to the formation of spiro compounds and other derivatives.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid at room temperature.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Acid catalysts such as sulfuric acid, fluorosulfonic acid, boron trifluoride etherate, and antimony pentachloride.
Major Products Formed
Oxidation: Furan derivatives such as octahydrodibenzofuran and nonahydro-3a-methylcyclopenta[b]benzofuran.
Reduction: Cyclohexanone.
Substitution: Spiro compounds and other derivatives.
Comparación Con Compuestos Similares
2-Cyclohexylidenecyclohexanone can be compared with other similar compounds such as:
2-(1-Cyclohexenyl)cyclohexanone: Another product of cyclohexanone self-condensation, differing in the position of the double bond.
Cyclohexanone: The parent compound from which 2-Cyclohexylidenecyclohexanone is derived.
Spiro Compounds: Formed through acid-catalyzed reactions involving 2-Cyclohexylidenecyclohexanone.
The uniqueness of 2-Cyclohexylidenecyclohexanone lies in its specific structure and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
IUPAC Name |
2-cyclohexylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSIOSLHQWFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862512 | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-12-7, 35255-48-2 | |
| Record name | 2-Cyclohexylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclohexyliden-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, cyclohexylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylidenecyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICYCLOHEXYLIDEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1VAK47QOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 2-cyclohexylidenecyclohexanone?
A: 2-Cyclohexylidenecyclohexanone is primarily synthesized through the self-condensation of cyclohexanone. This reaction can be facilitated using various catalysts, including solid superbases like Na/NaOH/γ-Al2O3 [] or acidic ion-exchange resins like Amberlyst 15 []. Notably, the reaction conditions, such as temperature, pressure, and catalyst concentration, significantly influence the yield and selectivity of the desired product.
Q2: What are the main byproducts formed during the synthesis of 2-cyclohexylidenecyclohexanone via cyclohexanone self-condensation?
A2: The self-condensation of cyclohexanone can lead to the formation of several byproducts, including:
- 2-(1-cyclohexenyl)cyclohexanone: This isomer is often produced alongside 2-cyclohexylidenecyclohexanone. [, , ]
- Trimers: At higher reaction temperatures, the formation of trimers becomes more significant, potentially impacting the yield of the desired dimer. []
- Dodecahydrotriphenylene: This compound can become a major product under high pressure and temperature conditions. []
Q3: How does the presence of water affect the synthesis of 2-cyclohexylidenecyclohexanone during cyclohexanone self-condensation?
A: Water, a byproduct of the condensation reaction, can negatively impact the reaction rate by adsorbing onto the catalyst surface and promoting the reverse reaction. [] Consequently, conducting the reaction under vacuum to remove water can improve the yield of 2-cyclohexylidenecyclohexanone.
Q4: Are there alternative reactions where 2-cyclohexylidenecyclohexanone appears as a product or a reagent?
A: Yes, 2-cyclohexylidenecyclohexanone can be generated as a byproduct in reactions involving cyclohexanone derivatives. For instance, it has been identified in the wastewaters from the manufacturing processes of explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3, 5,7-tetrazocine) and RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). [] Furthermore, it can be a starting material in reactions like the 1,4-addition reaction with phenylmagnesium bromide, leading to the formation of 2-(1-phenylcyclohexyl) cyclohexanone. []
Q5: What is a notable structural feature of 2-cyclohexylidenecyclohexanone, and how does it influence its reactivity?
A: 2-Cyclohexylidenecyclohexanone possesses an α, β-unsaturated ketone moiety. [] This structural feature makes it susceptible to nucleophilic attack at the β-carbon, as observed in its reaction with Grignard reagents.
Q6: Can 2-cyclohexylidenecyclohexanone undergo oxidative cleavage?
A: Yes, 2-cyclohexylidenecyclohexanone can undergo oxidative cleavage, leading to the formation of 6-(1-phenylcyclohexyl)-6-oxo-hexanoic acid when reacted with phenylmagnesium bromide. This oxidative cleavage is believed to occur through the formation of a peroxide intermediate during the Grignard reaction. []
Q7: What is the significance of 2-cyclohexylidenecyclohexanone in organic synthesis?
A: 2-Cyclohexylidenecyclohexanone, along with its isomer 2-(1-cyclohexenyl)cyclohexanone, serves as a crucial intermediate in the synthesis of 2-phenylphenol (OPP), a high-demand industrial chemical. [] This highlights its potential value in large-scale industrial applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














